5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate
5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0941473
InChI:
InChI=1S/C27H23NO4/c1-19(29)32-26-17-20(12-16-24(26)30-2)11-14-23-15-13-22-9-6-10-25(27(22)28-23)31-18-21-7-4-3-5-8-21/h3-17H,18H2,1-2H3/b14-11+
SMILES:
CC(=O)OC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)OC
Molecular Formula:
C27H23NO4
Molecular Weight:
425.5 g/mol
5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate
CAS No.:
Cat. No.: VC0941473
Molecular Formula: C27H23NO4
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23NO4 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | [2-methoxy-5-[(E)-2-(8-phenylmethoxyquinolin-2-yl)ethenyl]phenyl] acetate |
| Standard InChI | InChI=1S/C27H23NO4/c1-19(29)32-26-17-20(12-16-24(26)30-2)11-14-23-15-13-22-9-6-10-25(27(22)28-23)31-18-21-7-4-3-5-8-21/h3-17H,18H2,1-2H3/b14-11+ |
| Standard InChI Key | DGMFNWGNFOKJKD-SDNWHVSQSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)OC |
| SMILES | CC(=O)OC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)OC |
| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator